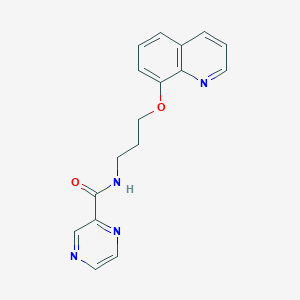

N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide” is a compound that has been studied for its potential applications in various fields. The compound is a tridentate ligand and crystallizes with three independent molecules . It is relatively planar, with the NH H atom forming three-centered (bifurcated) intramolecular N—H N hydrogen bonds in each molecule .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, pyrazine motifs, which are widespread in biological organisms and integrated into versatile chemical structures, are commonly prepared from α-keto carbonyl moieties and 1,2-diamines through twofold imine condensation . Another conventional route is to initiate self-condensation of α-amino ketones, often derived from phenacyl halides .Molecular Structure Analysis

The molecular structure of this compound is characterized by offset π–π interactions, forming layers lying parallel to the plane . The centroids of the quinoline ring systems in the molecule are linked by these interactions .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines have been presented . These reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. For instance, its planarity and the presence of intra-molecular N—H N hydrogen bonds contribute to its crystalline structure .Scientific Research Applications

Cross-Dehydrogenative-Coupling (CDC)

This compound has been used in microwave-accelerated cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile under metal-free conditions . This process is operationally simple, rapid, easily scaled-up to the gram scale, and shows a broad substrate scope .

C–H Bond Activation

N-(quinolin-8-yl)benzamide, a particular member of the quinoline compounds, has an irreplaceable role in the C–H bond activation reaction system as a classical bidentate directing group or as a ligand . This compound can be used in various C–H bond functionalization reactions accomplished at different positions of quinoline and its derivatives .

Photodynamic Therapy (PDT)

In photodynamic therapy (PDT), a promising way to treat various tumors, two types of new zinc (II) phthalocyanines substituted at the [molecular formula: see text] position by the quinolin-8-yloxy group have been synthesized and fully characterized . These phthalocyanines show less self-aggregation in DMF and culture medium, high singlet oxygen quantum yield, mitochondrial localization, and high photodynamic activity (IC [formula: see text] values as low as 2 nM) .

Anti-Cancer Efficacy

The compound shows high anti-cancer efficacy and lacks isomers . Compared with ZnPc-Q4, ZnPc-Q1 shows higher cell uptake and lower IC [formula: see text] values .

Role in Natural Products, Pharmaceuticals, and Pesticides

Quinolines play an important role as nitrogen-containing heterocyclic compounds in natural products, pharmaceuticals, and pesticides . As a particular member of the quinoline compounds, N-(quinolin-8-yl)benzamide has an irreplaceable role .

Role in Inert C–H Bond Activation

With the boom in the area of inert C–H bond activation, cross-dehydrogenation coupling (CDC) reactions involving inert C–H bond activation have been developed . This compound plays a significant role in these CDC reactions .

properties

IUPAC Name |

N-(3-quinolin-8-yloxypropyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c22-17(14-12-18-9-10-19-14)21-8-3-11-23-15-6-1-4-13-5-2-7-20-16(13)15/h1-2,4-7,9-10,12H,3,8,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVLNPNFRQGSSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCNC(=O)C3=NC=CN=C3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2826687.png)

![7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2826691.png)

![5-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2826693.png)

![1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2826698.png)

![2,6-dichloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}pyridine-3-sulfonamide](/img/structure/B2826704.png)

![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2826705.png)

![2-(allylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2826709.png)